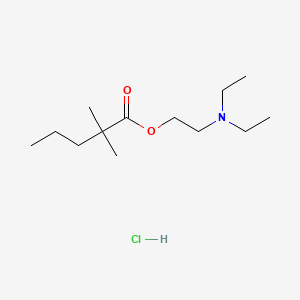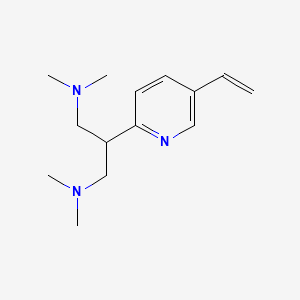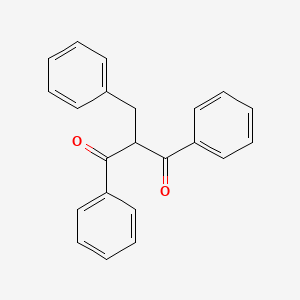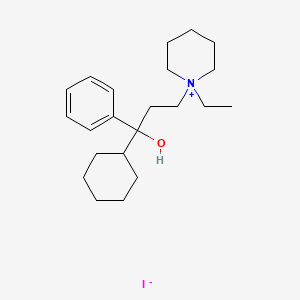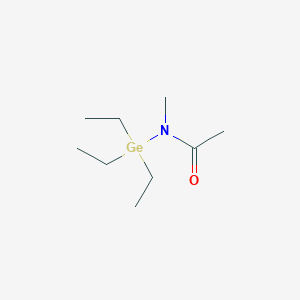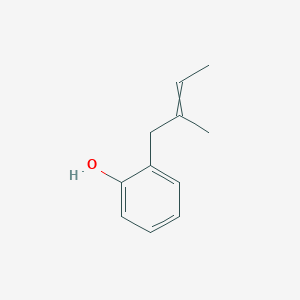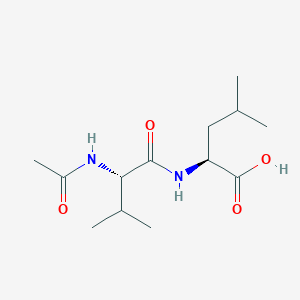
n-Acetyl-l-valyl-l-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Acetyl-l-valyl-l-leucine is a synthetic compound derived from the amino acids valine and leucine. It is a modified amino acid with potential applications in various fields, including medicine and biochemistry. The compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-l-valyl-l-leucine typically involves the acetylation of l-valine and l-leucine. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-l-valyl-l-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
n-Acetyl-l-valyl-l-leucine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Niemann-Pick disease type C
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of n-Acetyl-l-valyl-l-leucine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and transporters, leading to its therapeutic effects. For example, acetylation of leucine switches its uptake into cells from the l-type amino acid transporter to organic anion transporters and the monocarboxylate transporter type 1 . This switch enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it effective in treating neurodegenerative diseases.
Comparison with Similar Compounds
n-Acetyl-l-valyl-l-leucine can be compared with other similar compounds such as:
n-Acetyl-l-leucine: A modified amino acid with similar therapeutic effects but different pharmacokinetic properties.
n-Acetyl-dl-leucine: A racemic mixture of n-Acetyl-l-leucine and n-Acetyl-d-leucine, used in the treatment of vertigo and other neurological disorders
The uniqueness of this compound lies in its specific molecular structure and its ability to modulate different molecular targets, leading to its distinct therapeutic effects.
Properties
CAS No. |
23506-41-4 |
|---|---|
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-7(2)6-10(13(18)19)15-12(17)11(8(3)4)14-9(5)16/h7-8,10-11H,6H2,1-5H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
InChI Key |
KXJIASGDDBUKJR-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


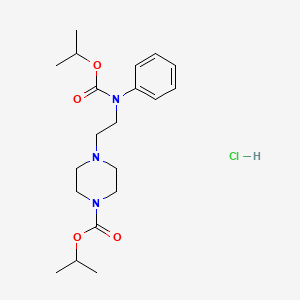

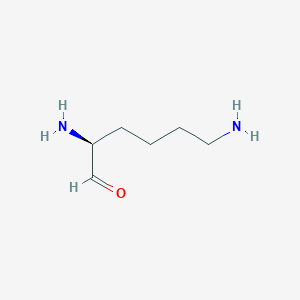
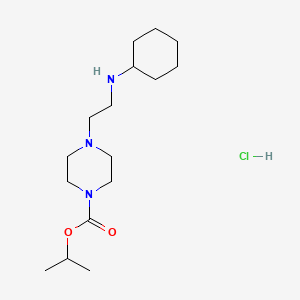
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


